molecular formula C9H11NO4 B8579920 2,6-Dimethoxy-3-nitrotoluene

2,6-Dimethoxy-3-nitrotoluene

Cat. No.: B8579920
M. Wt: 197.19 g/mol
InChI Key: UMUQBWJWFZLCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-3-nitrotoluene is an aromatic compound with the molecular formula C9H11NO4 It is characterized by the presence of a nitro group (-NO2), a methyl group (-CH3), and two methoxy groups (-OCH3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-3-nitrotoluene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-methyl-1,3-dimethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-3-nitrotoluene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products:

    Oxidation: The major product is 4-nitro-2-methyl-1,3-dimethoxybenzoic acid.

    Reduction: The major product is 4-amino-2-methyl-1,3-dimethoxybenzene.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

2,6-Dimethoxy-3-nitrotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3-nitrotoluene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The methoxy groups, being electron-donating, can stabilize the intermediate formed during the reaction.

Comparison with Similar Compounds

    4-Nitro-1,3-dimethoxybenzene: Lacks the methyl group, which can influence its reactivity and applications.

    2-Methyl-1,3-dimethoxybenzene: Lacks the nitro group, resulting in different chemical properties and reactivity.

    4-Nitro-2-methoxy-1,3-dimethylbenzene: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness: 2,6-Dimethoxy-3-nitrotoluene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. The presence of both electron-withdrawing and electron-donating groups on the benzene ring makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1,3-dimethoxy-2-methyl-4-nitrobenzene

InChI

InChI=1S/C9H11NO4/c1-6-8(13-2)5-4-7(10(11)12)9(6)14-3/h4-5H,1-3H3

InChI Key

UMUQBWJWFZLCPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.62 g (76.45 mmol) of 2,6-dimethoxytoluene were introduced in portions into 40 ml of concentrated nitric acid cooled to 0° C. After stirring at 0° C. for 15 min, the reaction solution was poured onto 250 ml of ice and extracted 3× with EA. The combined EA extracts were dried over Na2SO4, the solvent was removed in vacuo, and the brown oily residue was purified by means of column chromatography on SiO2 (EA/heptane 1:8). 8.59 g of the title compound were isolated in the form of a red oil.
Quantity
11.62 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
250 mL
Type
solvent
Reaction Step Two

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